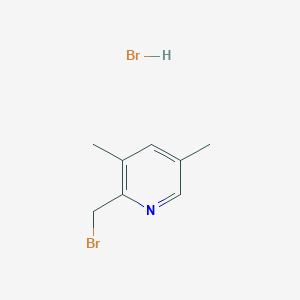
(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan-2-carbonyl group: This step may involve the use of furan-2-carboxylic acid or its derivatives, which can be coupled with the piperazine ring.
Styryl group addition: The (E)-configuration of the styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring and the styryl group can be susceptible to oxidation under appropriate conditions.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan and styryl groups.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: Studies may focus on its interaction with biological targets such as receptors or enzymes.
Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylphenyl)oxazole-4-carbonitrile: Similar structure but with a phenyl group instead of a styryl group.
(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile: Similar structure but with a methoxy group on the styryl moiety.
Uniqueness
(E)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. Its specific configuration and substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-16-4-6-17(7-5-16)8-9-20-24-18(15-23)22(29-20)26-12-10-25(11-13-26)21(27)19-3-2-14-28-19/h2-9,14H,10-13H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTRJBXJPAMKPA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)

![6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2922078.png)


![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)

![(2-Azaspiro[4.5]decan-3-yl)methanol](/img/structure/B2922085.png)

![N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B2922088.png)

![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2922091.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)
